molecular formula C18H17N3O3S B2429300 2-methyl-3-(3-methylphenyl)-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702656-38-0

2-methyl-3-(3-methylphenyl)-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B2429300
CAS No.: 702656-38-0
M. Wt: 355.41
InChI Key: KNPJJEXXQHLDAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of each step in the synthesis process, including the reagents and conditions used, and the mechanism of each reaction .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions where the compound is used as a starting material, as well as reactions where it is formed as a product .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

Chemical Transformations and Synthesis

  • Unexpected Transformations in Solution : Sedova et al. (2017) observed that related compounds undergo slow isomerization in DMSO solution, leading to mixtures with different chemical structures. This highlights the potential of these compounds for studying chemical transformations under various conditions (Sedova, Krivopalov, & Shkurko, 2017).

  • Synthesis of Related Compounds : Gein et al. (2017) synthesized N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, illustrating the versatility of these chemical structures for synthesizing various related compounds (Gein, Zamaraeva, Dmitriev, Nasakin, & Others, 2017).

  • Development of Novel Heterocyclic Systems : Kharchenko et al. (2009) developed a liquid-phase route for the synthesis of novel substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones, indicating the utility of these compounds in creating new heterocyclic systems (Kharchenko, Detistov, & Orlov, 2009).

Material Applications

  • Corrosion Inhibition in Steel : Kalia et al. (2020) studied oxadiazole derivatives (related to the compound ) as agents for controlling steel dissolution, indicating potential applications in material sciences (Kalia et al., 2020).

Pharmaceutical Research

  • Antifungal Activity : Nimbalkar et al. (2016) synthesized and evaluated a series of oxadiazole derivatives for antifungal activity, suggesting possible pharmaceutical applications for similar compounds (Nimbalkar et al., 2016).

  • Antimicrobial Properties : Gondhani et al. (2013) explored the synthesis and antimicrobial elucidation of triazole-thione derivatives, again pointing to the potential pharmaceutical uses of these types of compounds (Gondhani et al., 2013).

  • Selective Ion Detection : Jain et al. (2000) developed a compound for selective detection of Hg2+ ions, indicating possible applications in analytical chemistry or environmental monitoring (Jain, Sondhi, & Sharma, 2000).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems. This could involve binding to specific proteins or other biomolecules, and the biochemical pathways it affects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. This can include its toxicity, flammability, and environmental impact .

Properties

IUPAC Name

9-methyl-10-(3-methylphenyl)-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-4-3-5-12(8-11)20-17(25)19-15-10-18(20,2)24-16-7-6-13(21(22)23)9-14(15)16/h3-9,15H,10H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPJJEXXQHLDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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